molecular formula C16H15ClN4O6 B5046871 N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide

N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide

Cat. No.: B5046871
M. Wt: 394.76 g/mol
InChI Key: AIGMBDJCESQVEW-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is substituted with a 4-chlorophenyl group, a 2-amino group, and two nitro groups at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core provides a planar, aromatic region, while the nitro groups are electron-withdrawing and could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For example, the nitro groups could be reduced to amines, or the amide could undergo hydrolysis. The exact reactions would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar nitro and amide groups could influence its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .

Future Directions

The study of novel benzamide derivatives is a vibrant field in medicinal chemistry, with potential applications in drug discovery and development. Future research could explore the synthesis, characterization, and biological activity of this compound .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-hydroxypropylamino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O6/c17-10-2-4-11(5-3-10)19-16(23)13-8-12(20(24)25)9-14(21(26)27)15(13)18-6-1-7-22/h2-5,8-9,18,22H,1,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMBDJCESQVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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